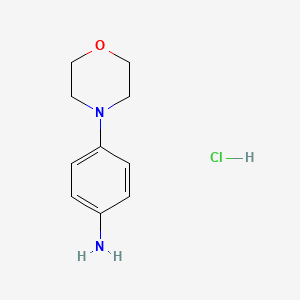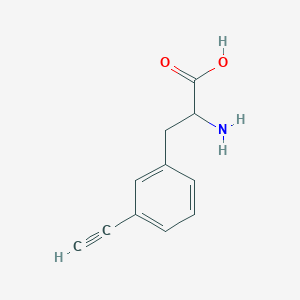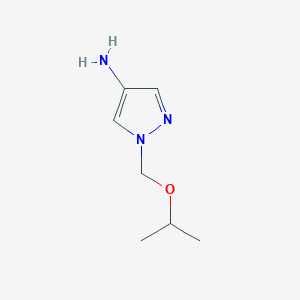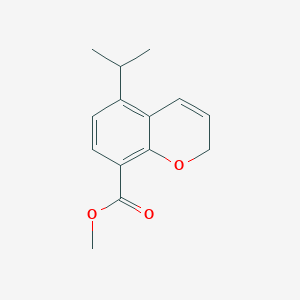
2,3-Dichloropropane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichloropropane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C3H6Cl2O2S. It is a colorless to pale yellow liquid that is primarily used as an intermediate in the synthesis of various chemical products. This compound is known for its reactivity and is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3-Dichloropropane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the chlorination of 1,3-propanesultone using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced chlorination techniques and optimized reaction conditions allows for efficient large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dichloropropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The compound can be reduced to 2,3-dichloropropane using reducing agents like zinc in acidic conditions.
Oxidation Reactions: It can be oxidized to form sulfonic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Zinc and hydrochloric acid are typical reagents for reduction reactions.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used for oxidation reactions.
Major Products Formed
Sulfonamides: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Sulfonothioates: Formed from reactions with thiols.
Wissenschaftliche Forschungsanwendungen
2,3-Dichloropropane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.
Biology: It serves as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Industry: It is employed in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,3-dichloropropane-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. It can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives. These reactions often involve the formation of a sulfonyl chloride intermediate, which then undergoes nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dichloropropane: A related compound with similar reactivity but lacks the sulfonyl chloride group.
2,3-Dichlorobenzenesulfonyl chloride: Another sulfonyl chloride compound with a benzene ring, used in similar applications.
3-Chloropropanesulfonyl chloride: A similar compound with one chlorine atom, used in the synthesis of various chemical intermediates.
Uniqueness
2,3-Dichloropropane-1-sulfonyl chloride is unique due to its dual functionality, possessing both chlorinated and sulfonyl chloride groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C3H5Cl3O2S |
|---|---|
Molekulargewicht |
211.5 g/mol |
IUPAC-Name |
2,3-dichloropropane-1-sulfonyl chloride |
InChI |
InChI=1S/C3H5Cl3O2S/c4-1-3(5)2-9(6,7)8/h3H,1-2H2 |
InChI-Schlüssel |
QVMRBEYLBVVAJW-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CCl)Cl)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[2-(2-methyl-2,3-dihydro-1H-indol-3-yl)ethyl]carbamate](/img/structure/B12106974.png)
![methyl 4-(12-acetyloxy-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12106978.png)





![(4S)-N2-[(1,1-Dimethylethoxy)carbonyl]-4-[[(4-methylphenyl)sulfonyl]oxy]-N-[(2,4,6-trimethoxyphenyl)methyl]-L-glutamine 1,1-dimethylethyl ester](/img/structure/B12107007.png)

![4-Ethyl-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B12107022.png)
![9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-1,5-dioxo-5-(tritylamino)pentan-2-yl]carbamate](/img/structure/B12107037.png)

![Trilithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;dihydrate](/img/structure/B12107049.png)

